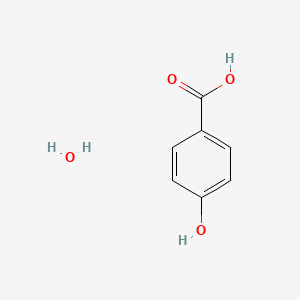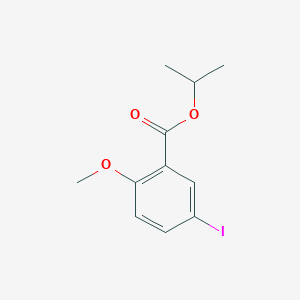
1-azido-2-chloro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azido-2-chloro-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-azido-2-chloro-4-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with sodium azide, followed by reduction of the nitro groups to amino groups and subsequent diazotization and azidation . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions
1-azido-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvent systems .
Major Products Formed
Major products formed from these reactions include substituted derivatives, reduced amines, and oxidized compounds. These products have diverse applications in different fields .
Applications De Recherche Scientifique
1-azido-2-chloro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-azido-2-chloro-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, chloro, and trifluoromethyl groups. These functional groups interact with molecular targets and pathways, leading to the formation of different products. The azido group, in particular, is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-4-chloro-2-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenyl azide
Uniqueness
1-azido-2-chloro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of azido, chloro, and trifluoromethyl groups, making it valuable for specific applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C7H3ClF3N3 |
|---|---|
Poids moléculaire |
221.57 g/mol |
Nom IUPAC |
1-azido-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Clé InChI |
YKENHQWWYDTADG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)













